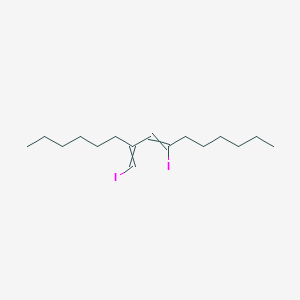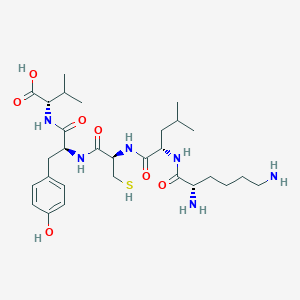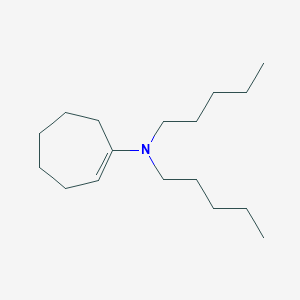
1-Cyclohepten-1-amine, N,N-dipentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohepten-1-amine, N,N-dipentyl- is an organic compound with the molecular formula C₁₇H₃₃N It is a derivative of cycloheptene, featuring an amine group substituted with two pentyl groups
Méthodes De Préparation
The synthesis of 1-Cyclohepten-1-amine, N,N-dipentyl- typically involves the following steps:
Cycloheptene Formation: Cycloheptene can be synthesized through the hydrogenation of cycloheptadiene.
Amination: The cycloheptene is then subjected to an amination reaction where an amine group is introduced at the 1-position.
N,N-Dipentyl Substitution: Finally, the amine group is substituted with two pentyl groups through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Cyclohepten-1-amine, N,N-dipentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives. Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Common reagents include alkyl halides or acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Cyclohepten-1-amine, N,N-dipentyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: Research into its biological activity and potential as a pharmaceutical intermediate is ongoing.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclohepten-1-amine, N,N-dipentyl- involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
1-Cyclohepten-1-amine, N,N-dipentyl- can be compared with similar compounds such as:
1-Cyclohepten-1-amine, N,N-dibutyl-: Similar structure but with butyl groups instead of pentyl groups.
1-Cyclohepten-1-amine, N,N-dihexyl-: Similar structure but with hexyl groups instead of pentyl groups.
Propriétés
Numéro CAS |
823178-46-7 |
|---|---|
Formule moléculaire |
C17H33N |
Poids moléculaire |
251.5 g/mol |
Nom IUPAC |
N,N-dipentylcyclohepten-1-amine |
InChI |
InChI=1S/C17H33N/c1-3-5-11-15-18(16-12-6-4-2)17-13-9-7-8-10-14-17/h13H,3-12,14-16H2,1-2H3 |
Clé InChI |
XYSYENVUHGOXBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)C1=CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
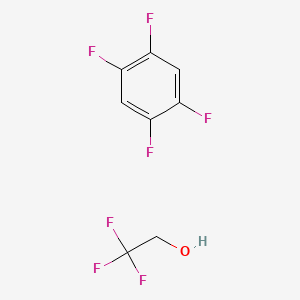
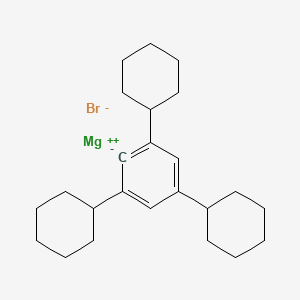
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
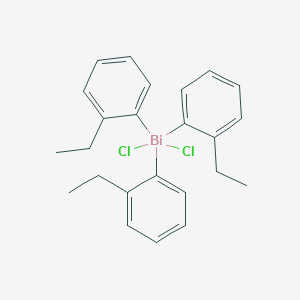

![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
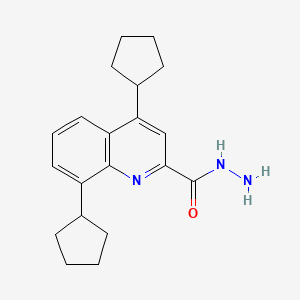
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
